molecular formula C24H30N2OS2 B11651326 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11651326
M. Wt: 426.6 g/mol
InChI Key: IIJSMTNWRGSCDZ-UHFFFAOYSA-N
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Description

3-BENZYL-7-(TERT-BUTYL)-2-(ISOPROPYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-7-(TERT-BUTYL)-2-(ISOPROPYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothieno Ring: This step often involves the cyclization of a suitable precursor.

    Introduction of Substituents: The benzyl, tert-butyl, and isopropylsulfanyl groups are introduced through various substitution reactions.

    Final Cyclization: The final step involves the formation of the pyrimidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions are common, especially at the benzyl and tert-butyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Other compounds in this class may have similar structures but different substituents.

    Thienopyrimidines: Compounds with a similar core structure but lacking the benzyl group.

    Pyrimidinones: Compounds with a similar pyrimidinone ring but different side chains.

Uniqueness

The uniqueness of 3-BENZYL-7-(TERT-BUTYL)-2-(ISOPROPYLSULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific combination of substituents, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C24H30N2OS2

Molecular Weight

426.6 g/mol

IUPAC Name

3-benzyl-7-tert-butyl-2-propan-2-ylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H30N2OS2/c1-15(2)28-23-25-21-20(22(27)26(23)14-16-9-7-6-8-10-16)18-12-11-17(24(3,4)5)13-19(18)29-21/h6-10,15,17H,11-14H2,1-5H3

InChI Key

IIJSMTNWRGSCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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